1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11
Brand Name: Vulcanchem
CAS No.: 1794979-66-0
VCID: VC0134007
InChI: InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19)/i1D2,2D2,3D2,4D2,5D2,13D
SMILES: C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C15H23N3O3S
Molecular Weight: 336.494

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11

CAS No.: 1794979-66-0

Cat. No.: VC0134007

Molecular Formula: C15H23N3O3S

Molecular Weight: 336.494

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 - 1794979-66-0

Specification

CAS No. 1794979-66-0
Molecular Formula C15H23N3O3S
Molecular Weight 336.494
IUPAC Name 1-[2-(4-sulfamoylphenyl)ethyl]-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)urea
Standard InChI InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19)/i1D2,2D2,3D2,4D2,5D2,13D
Standard InChI Key NIMGDPRCIUIRNT-AWJQIPIASA-N
SMILES C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical Properties and Structure

Molecular Information

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 possesses distinct chemical characteristics that define its role in analytical chemistry and pharmaceutical research. The compound's key chemical identifiers and properties are summarized in the following table:

PropertyValue
CAS Number1794979-66-0
Molecular FormulaC15H12D11N3O3S
Molecular Weight336.5 g/mol
IUPAC Name4-(2-(3-(Cyclohexyl-d11)ureido)ethyl)benzenesulfonamide
Synonyms4-[2-[[(Cyclohexylamino)carbonyl]amino]ethyl]benzenesulfonamide-d11; Glipizide Impurity H-d11
Physical StatePowder
Purity (Commercial)≥98%

The molecular structure contains a cyclohexyl ring fully deuterated with eleven deuterium atoms (D11), connected to a urea linkage that bridges to a phenethyl group bearing a sulfonamide substituent at the para position . This strategic deuteration pattern provides a mass shift that is beneficial for analytical applications while maintaining similar chemical behavior to the non-deuterated analog.

Structural Characteristics

The structure of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 features several distinct functional groups that contribute to its chemical properties and reactivity. The compound contains:

  • A fully deuterated cyclohexyl ring (C6D11) that provides the mass-shifting element essential for its use as an internal standard

  • A urea bridge (-NH-CO-NH-) that connects the cyclohexyl moiety to the phenethyl group

  • A phenethyl group (-CH2-CH2-C6H4-) providing structural rigidity and hydrophobicity

  • A sulfonamide (-SO2NH2) group at the para position of the phenyl ring that contributes to hydrogen bonding capabilities and water solubility

The SMILES notation for the compound is NS(C1=CC=C(CCNC(NC2([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C2([2H])[2H])=O)C=C1)=O, which encodes the full structural arrangement including the deuterium atoms represented as [2H] .

Relationship to Pharmaceutical Compounds

Connection to Glipizide

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 is specifically identified as a deuterated version of Glipizide Impurity H in pharmaceutical quality control standards. Glipizide is a second-generation sulfonylurea antidiabetic medication used in the treatment of type 2 diabetes mellitus. The European Pharmacopoeia (EP) recognizes the non-deuterated analog (1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea) as "Glipizide EP Impurity H," which must be monitored and controlled in pharmaceutical formulations .

The structural relationship between 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea and glipizide lies in their shared sulfonylurea pharmacophore, though the impurity lacks the additional functional groups that confer glipizide's therapeutic activity. The deuterated version (d11) serves as an ideal internal standard for quantification of this impurity due to its identical chemical behavior but distinct mass spectral profile .

Significance in Pharmaceutical Analysis

As a deuterium-labeled compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 plays a crucial role in pharmaceutical analysis for several reasons:

  • It functions as an internal standard for quantitative analysis of impurities in glipizide formulations using liquid chromatography-mass spectrometry (LC-MS) techniques

  • The deuterium labeling ensures minimal interference with the analyte while providing clear mass spectral differentiation

  • It enables accurate impurity profiling required for regulatory compliance in pharmaceutical manufacturing

  • The compound facilitates method validation for analytical procedures used in quality control processes

The pharmaceutical industry relies on such deuterated standards to achieve the high level of analytical precision demanded by regulatory authorities for the control of impurities in medication.

Applications and Research Uses

Analytical Applications

The primary application of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 lies in pharmaceutical analytical chemistry, particularly in the quality control of glipizide formulations. Specific applications include:

  • Serving as an internal standard in LC-MS/MS methods for the quantification of Glipizide Impurity H

  • Facilitating impurity profiling during drug development and stability studies

  • Contributing to method development and validation for regulatory compliance

  • Enabling accurate quantification in complex pharmaceutical matrices through isotope dilution techniques

The compound's deuterium labeling creates a mass shift of 11 atomic mass units compared to the non-deuterated impurity, which provides clear separation in mass spectrometric detection while maintaining nearly identical chromatographic behavior.

Research Significance

Beyond its immediate analytical applications, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 contributes to broader research objectives:

  • Understanding degradation pathways of sulfonylurea drugs

  • Investigating metabolic processes related to glipizide and similar compounds

  • Developing improved analytical methodologies for pharmaceutical quality control

  • Enhancing the sensitivity and selectivity of impurity detection techniques

Researchers in pharmaceutical sciences utilize such deuterated standards to address challenges in ensuring medication safety, efficacy, and regulatory compliance. The compound represents an important tool in the analytical toolkit for sulfonylurea drug analysis.

SupplierCatalog NumberPackage SizesPurity
AquigenBioAQ-G001931CustomNot specified
Coompo Research ChemicalsC2184242.5mg, 25mg≥98%

The compound is sometimes listed as available on backorder, suggesting potential production constraints or limited market demand consistent with its specialized application .

Comparison with Non-Deuterated Analog

Structural Differences

The key distinction between 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 and its non-deuterated counterpart lies in the isotopic composition of the cyclohexyl group. A comparison of their properties reveals:

PropertyDeuterated (d11) VersionNon-Deuterated Version
Molecular FormulaC15H12D11N3O3SC15H23N3O3S
Molecular Weight336.5 g/mol325.43 g/mol
Mass Difference+11.07 amu-
CAS Number1794979-66-010080-05-4
Chemical BehaviorVirtually identicalReference behavior

This mass difference of approximately 11 atomic mass units provides the essential analytical differentiation while maintaining similar chemical reactivity and chromatographic behavior .

Analytical Advantages

The deuteration of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea offers several analytical advantages:

  • Enables isotope dilution quantification methodologies that improve accuracy

  • Provides clear mass spectral separation from the non-deuterated impurity

  • Maintains similar extraction efficiency, chromatographic retention, and ionization behavior

  • Serves as an ideal surrogate for method development and validation

  • Compensates for matrix effects and recovery variations in complex samples

These advantages make the deuterated compound particularly valuable in regulated pharmaceutical analysis where precision and accuracy are paramount.

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